molecular formula C12H16O2 B12599106 (4R)-4-(Benzyloxy)pentanal CAS No. 646057-45-6

(4R)-4-(Benzyloxy)pentanal

Cat. No.: B12599106
CAS No.: 646057-45-6
M. Wt: 192.25 g/mol
InChI Key: NZQZEYKPLUFQLF-LLVKDONJSA-N
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Description

(4R)-4-(Benzyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It features a benzyloxy group attached to the fourth carbon of a pentanal chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Benzyloxy)pentanal can be achieved through several methods:

    Aldol Condensation: One common method involves the aldol condensation of benzaldehyde with a suitable aldehyde precursor, followed by selective reduction and protection of the hydroxyl group.

    Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde to form the desired product.

    Industrial Production: Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(Benzyloxy)pentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Benzyloxy-pentanoic acid.

    Reduction: Benzyloxy-pentanol.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

(4R)-4-(Benzyloxy)pentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R)-4-(Benzyloxy)pentanal depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

    Pathways Involved: It may influence metabolic pathways, signal transduction, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(Benzyloxy)pentanal: The enantiomer of (4R)-4-(Benzyloxy)pentanal with similar but distinct properties.

    4-(Benzyloxy)butanal: A shorter chain analog with different reactivity and applications.

    4-(Benzyloxy)hexanal: A longer chain analog with different physical and chemical properties.

Properties

CAS No.

646057-45-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4R)-4-phenylmethoxypentanal

InChI

InChI=1S/C12H16O2/c1-11(6-5-9-13)14-10-12-7-3-2-4-8-12/h2-4,7-9,11H,5-6,10H2,1H3/t11-/m1/s1

InChI Key

NZQZEYKPLUFQLF-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CCC=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CCC=O)OCC1=CC=CC=C1

Origin of Product

United States

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